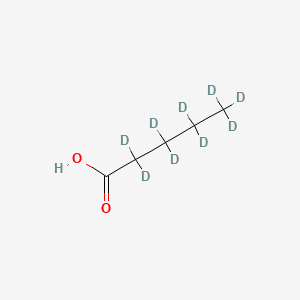
戊酸-d9
概述
描述
Pentanoic-d9 acid, also known as Valeric-d9 acid, is a deuterated form of the straight-chain alkyl carboxylic acid . It is primarily used as an internal standard for the quantification of pentanoic acid by GC- or LC-MS . It has been found in the essential oil of V. alliariifolia and in goat milk .
Synthesis Analysis
Pentanoic acid can be synthesized from γ-valerolactone and formic acid using bifunctional catalysis . This process involves the use of a bifunctional catalyst comprising Pt supported on acidic zeolites. The Pt has a dual role, decomposing formic acid into hydrogen in the fastest step occurring in the initial stage of the reaction, and hydrogenating pentenoic acids (PEAs) intermediates, which are formed through acid-catalyzed ring opening of γ-valerolactone, to pentanoic acid .Molecular Structure Analysis
The linear formula of Pentanoic-d9 acid is CD3(CD2)3CO2H . Its molecular weight is 111.19 .Physical And Chemical Properties Analysis
Pentanoic-d9 acid has a refractive index of n20/D 1.4076 (lit.) . It boils at 185 °C (lit.) and melts at -20–18 °C (lit.) . The density of Pentanoic-d9 acid is 1.022 g/mL at 25 °C .科学研究应用
戊酸用于化学品的可持续生产。Al-Naji 等人(2020 年)探索了使用双功能催化将 γ-戊内酯转化为戊酸,突出了其在绿色化学应用中的潜力 (Al‐Naji 等人,2020 年)。
类似地,Buitrago-Sierra 等人(2012 年)研究了使用 Pd-NbCe 催化剂将 γ-戊内酯转化为戊酸,强调了其在替代燃料和化学品原料研究中的相关性 (Buitrago-Sierra 等人,2012 年)。
戊酸衍生物因其电化学性质而受到研究。Kowsari 等人(2018 年)探索了异亮氨酸的 N-苯甲酰衍生物,包括戊酸衍生物,以了解其在储能材料中的潜力 (Kowsari 等人,2018 年)。
Mukherjee 等人(2017 年)报道了戊酸衍生物作为基质金属蛋白酶-2 (MMP-2) 抑制剂的开发,在癌症治疗中具有潜在应用 (Mukherjee 等人,2017 年)。
戊酸基超支化聚酯已被合成并表征用于各种应用。Schmaljohann 等人(1999 年)使用核磁共振波谱学重点研究了它们的结构特性 (Schmaljohann 等人,1999 年)。
戊酸因其在生物制药制造中的作用而受到研究。Camire(2020 年)探讨了其对中国仓鼠卵巢细胞性能的影响,突出了其在改善重组蛋白生产中的潜力 (Camire,2020 年)。
Risha 等人(2005 年)开发了一种分析水中全氟羧酸(包括戊酸)的方法,表明其与环境研究相关 (Risha 等人,2005 年)。
Luo 等人(2014 年)专注于将乙酰丙酸催化转化为戊酸,展示了其在化学合成中的潜力 (Luo 等人,2014 年)。
Spalding 和 Prigge(2010 年)回顾了硫辛酸(戊酸的一种形式)在微生物病原体代谢中的作用,突出了其在微生物学和传染病研究中的重要性 (Spalding 和 Prigge,2010 年)。
Tsutsumi 等人(1992 年)研究了戊酸的二茂铁甲基衍生物用于修饰电极表面,表明其在电化学中的应用 (Tsutsumi 等人,1992 年)。
Navari-Izzo 等人(2002 年)讨论了硫辛酸在活化氧解毒中的独特抗氧化特性,与植物生理学和生物化学相关 (Navari-Izzo 等人,2002 年)。
Liu 等人(2001 年)证明了戊酸对中国仓鼠卵巢细胞中蛋白质合成的刺激作用,强调了其在细胞生物学中的应用 (Liu 等人,2001 年)。
安全和危害
未来方向
属性
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672929 | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115871-50-6 | |
| Record name | Pentanoic-d9 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115871-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

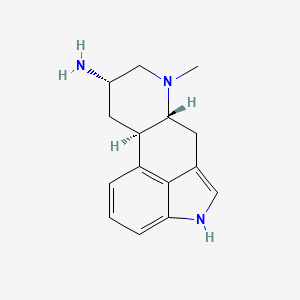
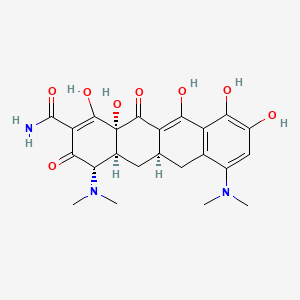


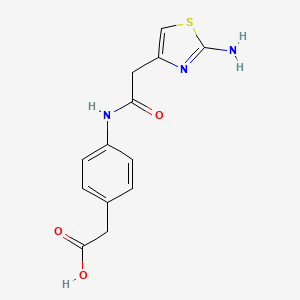




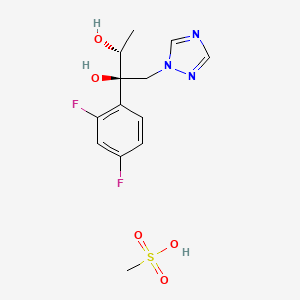


![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)
![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)